molecular formula C22H20ClN3OS B15088065 2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312535-48-1

2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15088065
CAS No.: 312535-48-1
M. Wt: 409.9 g/mol
InChI Key: JGLAPGVMCYGYQC-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic quinoline derivative featuring a hexahydroquinoline core substituted with a 3-chlorophenyl group at position 1, a thiophen-2-yl moiety at position 4, and a nitrile group at position 2. The 7,7-dimethyl substituents and keto group at position 5 contribute to its structural rigidity and influence its electronic properties. Its crystallographic characterization has been supported by tools like SHELXL and ORTEP for Windows, which are critical for small-molecule refinement and visualization .

Properties

CAS No.

312535-48-1

Molecular Formula

C22H20ClN3OS

Molecular Weight

409.9 g/mol

IUPAC Name

2-amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H20ClN3OS/c1-22(2)10-16-20(17(27)11-22)19(18-7-4-8-28-18)15(12-24)21(25)26(16)14-6-3-5-13(23)9-14/h3-9,19H,10-11,25H2,1-2H3

InChI Key

JGLAPGVMCYGYQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC=CS4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the quinoline core .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Hexahydroquinoline carbonitriles exhibit significant pharmacological diversity due to variations in substituents at positions 1, 4, and 5. Below is a comparative analysis of key analogues:

Compound Name Position 1 Substituent Position 4 Substituent Position 7 Substituent Key Differences
Target Compound 3-Chlorophenyl Thiophen-2-yl 7,7-Dimethyl Baseline structure with moderate steric bulk and electron-withdrawing Cl.
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (311332-82-8) 3-Nitrophenyl Thiophen-3-yl 7,7-Dimethyl Nitro group enhances electron-withdrawing effects, potentially altering reactivity and binding affinity compared to Cl .
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-... (441783-41-1) 2-Methyl-5-nitrophenyl 2,5-Dimethylthiophen-3-yl 7,7-Dimethyl Methyl groups on thiophene and nitro substituent increase steric hindrance and electronic complexity .
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-... (312275-76-6) 4-Chlorophenyl 4-(Dimethylamino)phenyl 7,7-Dimethyl Dimethylamino group introduces strong electron-donating effects, contrasting with the electron-withdrawing Cl in the target compound .
2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-... () 3-(Trifluoromethyl)phenyl 3,4,5-Trimethoxyphenyl 7,7-Dimethyl Trifluoromethyl and methoxy groups enhance lipophilicity and hydrogen-bonding capacity, impacting solubility and bioactivity .

Physicochemical and Spectroscopic Properties

  • NMR Profiling: Comparative NMR studies (e.g., chemical shifts in regions A and B) reveal that substituents at positions 1 and 4 significantly alter the electronic environment of the hexahydroquinoline core. For instance, nitro or trifluoromethyl groups induce downfield shifts in aromatic protons compared to chloro substituents .
  • Crystallographic Data: The target compound’s crystal packing, analyzed via SHELX and ORTEP, shows intermolecular hydrogen bonds (N–H···N and C–H···O) similar to analogues like 2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. However, the thiophen-2-yl group introduces unique π-π stacking interactions absent in phenyl-substituted derivatives .

Biological Activity

2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of hexahydroquinolines and exhibits various pharmacological properties, including anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN3OSC_{22}H_{20}ClN_3OS with a molecular weight of approximately 435.96g/mol435.96\,g/mol . The structural features include a chlorophenyl group and a thiophene moiety, which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated significant cytotoxic effects:

Cell Line IC50 Value (μg/mL) Selectivity Index
MCF-752.5632
A54964.0028

The IC50 values represent the concentration required to inhibit cell growth by 50%. The selectivity index indicates the compound's preferential toxicity towards cancer cells compared to normal cells .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways leading to programmed cell death. Additionally, it has been shown to inhibit cell cycle progression in the G1 phase, which is crucial for cancer cell proliferation .

Study on MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The findings demonstrated that at concentrations above 50 μg/mL, there was a marked decrease in cell viability:

  • Control Group Viability : 100%
  • 50 μg/mL Treatment : 42% viability
  • 100 μg/mL Treatment : 15% viability

These results affirm the compound's potential as an effective therapeutic agent against breast cancer .

Study on A549 Cells

Similar experiments conducted on A549 lung adenocarcinoma cells revealed comparable results:

  • Control Group Viability : 100%
  • 50 μg/mL Treatment : 55% viability
  • 100 μg/mL Treatment : 20% viability

This suggests that the compound may also be beneficial in treating lung cancer .

Q & A

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for cyclocondensation steps?

  • Methodological Answer : Replace NH4_4OAc with ND4_4OAc to measure Dk^\text{D}k values. A KIE >1 indicates proton transfer is rate-determining, guiding catalyst selection (e.g., switch to Brønsted acids) .

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